P-Type FET On-State Current vs. MoS₂ and WSe₂
In first-principles quantum transport simulations, 2D ZrS₂ P-type MOSFETs at a 10 nm gate length achieve an on-state current (Iₒₙ) of 2000 μA/μm, surpassing many other 2D P-type FETs including MoS₂ and WSe₂. At a 5 nm gate length, Iₒₙ remains as high as ∼1500 μA/μm, with an energy-delay product ranging from 3 × 10⁻³⁰ to 1 × 10⁻²⁹ J·s/μm [1]. The performance advantage stems from the continuous in-plane p-orbitals at the valence band edge of ZrS₂, which yield a hole effective mass of only 0.24 m₀ [1].
| Evidence Dimension | P-type FET on-state current (Iₒₙ) at 10 nm gate length |
|---|---|
| Target Compound Data | 2000 μA/μm |
| Comparator Or Baseline | MoS₂ and WSe₂ P-type FETs (qualitatively inferior performance) |
| Quantified Difference | ZrS₂ and HfS₂ exhibit superior Iₒₙ compared to MoS₂ and WSe₂ |
| Conditions | First-principles quantum transport simulations; P-type MOSFETs; 10 nm gate length |
Why This Matters
For procurement in CMOS-integrated circuit development where balanced n-type and p-type device performance is critical, ZrS₂ offers a quantitatively validated p-type channel option where MoS₂ and WSe₂ fail to deliver comparable drive current.
- [1] X. Hu et al., Two-Dimensional ZrS2 and HfS2 for Making Sub-10 nm High-Performance P-Type Transistors, J. Phys. Chem. Lett. 2024, 15, 11035–11041. DOI: 10.1021/acs.jpclett.4c02694 View Source
